Cas no 635317-48-5 (1H-BENZIMIDAZOLE-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER)

1H-BENZIMIDAZOLE-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER 化学的及び物理的性質
名前と識別子
-
- 1H-BENZIMIDAZOLE-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER
- 635317-48-5
- Methyl 6-chloro-1H-benzimidazole-7-carboxylate
- DB-386906
- SCHEMBL6137870
- DTXSID801246170
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- インチ: InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5(10)2-3-6-8(7)12-4-11-6/h2-4H,1H3,(H,11,12)
- InChIKey: FYPLHBXNEZVVOJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 210.0196052Da
- どういたいしつりょう: 210.0196052Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 55Ų
1H-BENZIMIDAZOLE-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061002675-250mg |
Methyl 5-chloro-1H-benzimidazole-4-carboxylate |
635317-48-5 | 98% | 250mg |
$800.57 | 2023-09-01 | |
Alichem | A061002675-1g |
Methyl 5-chloro-1H-benzimidazole-4-carboxylate |
635317-48-5 | 98% | 1g |
$2024.25 | 2023-09-01 | |
Alichem | A061002675-500mg |
Methyl 5-chloro-1H-benzimidazole-4-carboxylate |
635317-48-5 | 98% | 500mg |
$1271.49 | 2023-09-01 |
1H-BENZIMIDAZOLE-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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1H-BENZIMIDAZOLE-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTERに関する追加情報
Introduction to 1H-BENZIMIDAZOLE-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER (CAS No. 635317-48-5) and Its Emerging Applications in Chemical Biology
1H-Benzimidazole-4-carboxylic acid, 5-chloro-, methyl ester, identified by the CAS number 635317-48-5, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile structural framework and potential biological activities. This compound belongs to the benzimidazole family, a class of molecules well-documented for their broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The presence of a chloro substituent at the 5-position and a methyl ester group at the 4-carboxyl position introduces unique electronic and steric properties, making it a valuable scaffold for further derivatization and exploration.
The benzimidazole core is a privileged structure in medicinal chemistry, characterized by its ability to form stable complexes with biological targets such as enzymes and nucleic acids. The carboxylic acid methyl ester functionality not only enhances solubility in polar solvents but also provides a reactive site for further chemical modifications, enabling the synthesis of novel analogs with tailored biological profiles. The chloro group at the 5-position further modulates the electronic properties of the molecule, influencing its interactions with biological targets and contributing to its potential as a lead compound in drug discovery.
In recent years, there has been growing interest in exploring the pharmacological potential of 1H-benzimidazole-4-carboxylic acid, 5-chloro-, methyl ester (CAS No. 635317-48-5) in various therapeutic areas. One of the most promising applications has been in the development of inhibitors targeting enzymes involved in cancer progression. Benzimidazole derivatives have been extensively studied for their ability to interfere with key molecular pathways such as those mediated by kinases and transcription factors. The chloro-substituted benzimidazole scaffold has shown particular promise in preclinical studies as a modulator of protein-protein interactions critical for tumor growth and survival.
Recent research has highlighted the compound's potential as an anti-inflammatory agent. Inflammatory processes are central to numerous pathological conditions, including autoimmune diseases and chronic inflammatory disorders. Studies have demonstrated that 1H-benzimidazole-4-carboxylic acid, 5-chloro-, methyl ester (CAS No. 635317-48-5) can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor pivotal in regulating inflammatory responses. By modulating NF-κB signaling, this compound may offer a novel therapeutic approach to managing inflammation-related diseases.
The antimicrobial activity of this benzimidazole derivative has also been explored, particularly against resistant bacterial strains. Antibiotic resistance poses a significant global health challenge, necessitating the development of new antimicrobial agents with unique mechanisms of action. Preliminary studies indicate that 1H-benzimidazole-4-carboxylic acid, 5-chloro-, methyl ester (CAS No. 635317-48-5) exhibits efficacy against Gram-positive bacteria by disrupting essential cellular processes such as DNA replication and protein synthesis. This finding underscores its potential as a component in combinatorial therapies aimed at overcoming multidrug resistance.
Moreover, the compound's structural features make it an attractive candidate for developing imaging agents in diagnostic applications. Benzimidazole derivatives have been utilized as probes for visualizing biological targets in vitro and in vivo due to their ability to bind selectively to specific biomolecules. The chloro and ester functionalities provide handles for further chemical modifications, allowing for the integration of imaging moieties such as fluorophores or contrast agents. Such modifications could enhance the sensitivity and specificity of diagnostic tools for early disease detection.
The synthesis and optimization of 1H-benzimidazole-4-carboxylic acid, 5-chloro-, methyl ester (CAS No. 635317-48-5) have been refined through modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and enzymatic resolutions. These advances have enabled high-yield production of pure compounds suitable for biological evaluation. The growing body of literature on this scaffold underscores its significance as a building block for drug discovery programs targeting various diseases.
In conclusion, 1H-Benzimidazole-4-carboxylic acid, 5-chloro-, methyl ester (CAS No. 635317-48-5) represents a compelling example of how structural diversity within heterocyclic compounds can yield molecules with diverse biological activities. Its potential applications in oncology, anti-inflammation, antimicrobial therapy, and diagnostics highlight its importance as a lead compound in chemical biology research. As further studies continue to elucidate its mechanisms of action and optimize its pharmacological properties, this compound is poised to make significant contributions to future therapeutic advancements.
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